molecular formula C8H13NO2S2 B2765338 2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid CAS No. 53278-49-2

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid

Cat. No. B2765338
CAS RN: 53278-49-2
M. Wt: 219.32
InChI Key: HKLKLWSFCZPILB-UHFFFAOYSA-N
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Description

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid, also known by its CAS Number 20069-28-7, is a chemical compound with a molecular weight of 205.3 . It is typically stored at room temperature and is available in powder form . The IUPAC name for this compound is [(1-pyrrolidinylcarbothioyl)sulfanyl]acetic acid .


Molecular Structure Analysis

The InChI code for 2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid is 1S/C7H11NO2S2/c9-6(10)5-12-7(11)8-3-1-2-4-8/h1-5H2,(H,9,10) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid is a powder that is stored at room temperature . Its molecular weight is 205.3 .

Scientific Research Applications

Synthetic Methods and Applications

  • Development of Analytical Methods: A study by Tomokuni and Ogata (1972) describes a method for the quantitative analysis of urinary δ-aminolevulinic acid, showcasing the use of related compounds in analytical chemistry for health and safety applications, particularly in monitoring lead exposure (Tomokuni & Ogata, 1972).
  • Catalysis in Organic Synthesis: Zhao and Seidel (2015) reported on the asymmetric A(3) reactions of secondary amines, including pyrrolidine, in the presence of copper iodide and a co-catalyst. This method allows for the enantioselective synthesis of propargylamines, demonstrating the role of pyrrolidine derivatives in facilitating highly selective chemical transformations (Zhao & Seidel, 2015).
  • Material Science and Chemistry: The study by Datta and Kumar (2014) on the reactive extraction of pyridine-2-carboxylic acid using non-toxic extractant and diluent systems highlights the importance of such compounds in the development of safer, more efficient chemical processes (Datta & Kumar, 2014).

Fundamental Research and New Materials

  • Self-Assembly and Molecular Interactions: Research by Schmuck and Wienand (2003) on the self-assembly of guanidiniocarbonyl pyrrole carboxylate zwitterion in water showcases the fundamental interactions that can drive the formation of highly stable dimeric structures, emphasizing the potential of pyrrolidine derivatives in designing new molecular systems (Schmuck & Wienand, 2003).
  • Pharmaceuticals and Drug Development: The synthesis of anti-influenza compound A-315675 as reported by DeGoey et al. (2002) involves the use of pyrrolidine derivatives, underlining their importance in the development of new therapeutic agents (DeGoey et al., 2002).

properties

IUPAC Name

2-(pyrrolidine-1-carbothioylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S2/c1-6(7(10)11)13-8(12)9-4-2-3-5-9/h6H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLKLWSFCZPILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC(=S)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid

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